7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
Overview
Description
1,4-Benzodioxin-6-carboxaldehyde, also known as 7-Formyl-1,4-benzodioxane or 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, is a type of aldehyde derivative . It has the molecular formula C9H8O3 and a molecular weight of 164.1580 . It is a useful intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Benzodioxin-6-carboxaldehyde can be represented by the InChI string: InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
1,4-Benzodioxin-6-carboxaldehyde is a solid substance with a boiling point of 105 °C/15 mmHg and a melting point of 50-52 °C . Its density is roughly estimated to be 1.2132 .Scientific Research Applications
Synthetic Routes and Medicinal Applications
- Synthetic Routes to Pyridyl Analogues : Research has focused on developing synthetic routes to pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are key intermediates in antibacterial medicinal chemistry programs. Multigram quantities of these aldehydes have been synthesized starting from kojic acid, showcasing the compound's relevance in drug development (Barfoot et al., 2010).
Antibacterial and Biofilm Inhibition
- Bacterial Biofilm Inhibition : N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 1,4-benzodioxane-6-amine have shown inhibitory action against biofilms of Escherichia coli and Bacillus subtilis. This highlights the potential of these compounds in addressing bacterial biofilm-related issues (Abbasi et al., 2020).
Lipid Peroxidation Inhibition
- Lipid Peroxidation Inhibitors : A series of 1,4-benzodioxin derivatives were evaluated for their ability to inhibit human low-density lipoprotein copper-induced peroxidation, revealing compounds significantly more active than probucol, a known antioxidant. This research suggests their potential in combating oxidative stress-related diseases (Thiéry et al., 2001).
Antibacterial and Lipoxygenase Inhibition
- Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing a 1,4-benzodioxin ring synthesized for their potential antibacterial properties also showed promising activity against lipoxygenase, an enzyme involved in inflammatory processes. This dual functionality points to their use in developing therapies for bacterial infections and inflammation (Abbasi et al., 2017).
Novel Synthesis and Potential Therapeutic Compounds
- New Synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides : The synthesis process provides access to compounds that could serve as precursors to potential therapeutic agents, demonstrating the versatility of 1,4-benzodioxin derivatives in drug development (Bozzo et al., 2003).
Enzymatic Resolution for Chiral Synthesis
- Efficient Preparation of Chiral 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid : Utilizing the enzymatic activity of Alcaligenes faecalis for the kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxamide, this method enables the production of enantiomerically pure compounds, crucial for the synthesis of therapeutic agents (Mishra et al., 2016).
Mechanism of Action
Target of Action
It has been used as a building block in the synthesis of various bioactive molecules , suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.
Mode of Action
It has been used in the synthesis of benzofuran analogs, which are potential inhibitors of camp-specific phosphodiesterase type iv . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, but more research is needed to confirm this.
Biochemical Pathways
Given its use in the synthesis of benzofuran analogs, it might be involved in the modulation of cyclic amp levels
Result of Action
Its derivatives have been used in the synthesis of bioactive molecules , suggesting that it might have diverse effects depending on the specific derivative and target.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cAMP-specific phosphodiesterase type IV, an enzyme involved in the regulation of intracellular levels of cyclic AMP . Additionally, it serves as a building block in the synthesis of tetrahydroisoquinolinones and benzofuran analogs, which are potential inhibitors of various biochemical pathways . The interactions of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- with these biomolecules are crucial for its biochemical activity.
Cellular Effects
1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of dopamine D3 and D4 receptors, which are involved in neurotransmission and cellular communication . Additionally, it affects the expression of genes related to cell growth and differentiation, thereby impacting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with cAMP-specific phosphodiesterase type IV results in the inhibition of this enzyme, thereby increasing intracellular levels of cyclic AMP . This, in turn, affects various downstream signaling pathways and cellular responses. The binding interactions and molecular effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- are essential for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- can change over time. This compound exhibits stability under specific conditions, but it may degrade over extended periods or under certain environmental factors. Studies have shown that its long-term effects on cellular function can vary, with potential impacts on cell viability and metabolic activity . Understanding the temporal effects and stability of this compound is crucial for its effective use in research and applications.
Dosage Effects in Animal Models
The effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of neurotransmitter receptors and inhibition of specific enzymes . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Identifying the optimal dosage range and understanding the threshold effects are essential for its safe and effective use in animal studies.
Metabolic Pathways
1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, this compound can be metabolized by aldehyde dehydrogenase to form corresponding carboxylic acids . Additionally, it may affect metabolic flux and levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for its effective use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound is essential for its biochemical and cellular effects.
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJTKYTUUSFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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